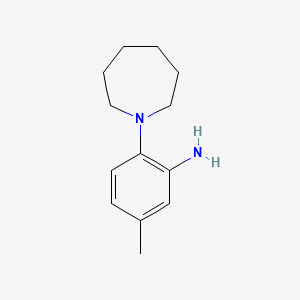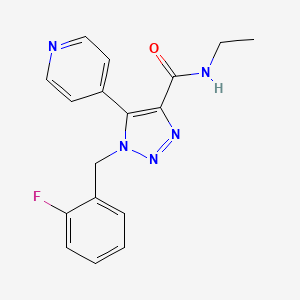
2-(1-Azepanyl)-5-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-Azepanyl)-5-methylaniline is an organic compound with the molecular formula C11H14N2. It is a colorless solid that is soluble in organic solvents. It is used in the synthesis of various pharmaceuticals, such as anticholinergics and antihistamines, and has been studied extensively in the laboratory.
Scientific Research Applications
Mutagenicity and Cancer Research
2-(1-Azepanyl)-5-methylaniline, as an analog of certain compounds, has been explored in cancer research, particularly concerning its mutagenic effects and potential in reactivating genes silenced by DNA methylation. For instance, 5-aza-2'-deoxycytidine, a related compound, has shown utility in reactivating tumor suppressor genes silenced by aberrant DNA methylation in tumor cells, potentially offering a pathway for cancer treatment. The drug's ability to induce mutations in vivo, predominantly at CpG dinucleotides, implicates DNA methyltransferase in its mutagenic mechanism, which is significant for understanding its utility and risks as an anti-cancer agent (Jackson-Grusby et al., 1997).
DNA Methylation in Cancer Cell Lines
Understanding the DNA methylation environment in cancer cell lines is crucial for cancer research. Studies have shown that specific profiles of CpG island hypermethylation exist for each tumor type, potentially allowing for classification and improved treatment strategies. This research is essential for using human cancer cell lines more effectively in basic and translational research, especially concerning DNA methylation environments (Paz et al., 2003).
Nucleoside Analogs in Therapeutics
Compounds like 5-aza-2'-deoxycytidine, analogs of 2-(1-Azepanyl)-5-methylaniline, have been used as DNA methylation inhibitors in the context of cancer therapy. These compounds inhibit hypermethylation and restore suppressor gene expression, showing antitumor effects in both in vitro and in vivo laboratory models. Clinical tests of these inhibitors, particularly in leukemia, have been encouraging, although their application in solid tumors is still limited (Goffin & Eisenhauer, 2002).
Inhibition of DNA Methylation
The inhibition of DNA methylation plays a pivotal role in various biological processes, including cardiac hypertrophy and contractility. Research demonstrates that compounds like 5-aza-2'-deoxycytidine can reverse norepinephrine-induced heart hypertrophy and reduced cardiac contractility in rats, suggesting a novel approach to treating heart-related conditions (Xiao et al., 2014).
Molecular and Structural Studies
Structural and molecular studies of analogs and derivatives of 2-(1-Azepanyl)-5-methylaniline are crucial for understanding their biological and chemical properties. For example, research into the crystal structure and spectral studies of related compounds can provide insights into their behavior and potential applications in various fields (Lynch et al., 1998).
Biochemical Investigations
Biochemical investigations into related compounds of 2-(1-Azepanyl)-5-methylaniline, like 4-chloro-2-methylaniline, have revealed their interaction with DNA, RNA, and proteins in various biological systems. This research is fundamental in understanding the mechanisms of action and potential activation pathways of these compounds in biological organisms (Hill et al., 1979).
properties
IUPAC Name |
2-(azepan-1-yl)-5-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-6-7-13(12(14)10-11)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLPCAGRAZIKRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Azepanyl)-5-methylaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E,NZ)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2475968.png)
![N-(5-chloro-2-methoxyphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2475969.png)


![2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2475973.png)


![1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2475982.png)
![Methyl 3-chloro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B2475983.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2475984.png)
![6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2475985.png)
![2,3,3a,5-tetrahydro-1H-cyclopenta[c][1,5]benzodiazepin-4-one](/img/structure/B2475986.png)